2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034473-76-0
VCID: VC4207992
InChI: InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC
Molecular Formula: C18H21N3O4
Molecular Weight: 343.383

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

CAS No.: 2034473-76-0

Cat. No.: VC4207992

Molecular Formula: C18H21N3O4

Molecular Weight: 343.383

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone - 2034473-76-0

Specification

CAS No. 2034473-76-0
Molecular Formula C18H21N3O4
Molecular Weight 343.383
IUPAC Name 2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
Standard InChI InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3
Standard InChI Key OVZOMYFHEUEFMO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC

Introduction

Structural Analysis

The structure of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves several key components:

  • 3,4-Dimethoxyphenyl Group: This part of the molecule is known for its presence in various biologically active compounds, often contributing to antioxidant and anti-inflammatory properties.

  • Pyrimidin-2-yloxy Group: Pyrimidine derivatives are widely studied for their roles in nucleic acids and as potential therapeutic agents, including antimicrobial and anticancer activities.

  • Pyrrolidin-1-yl Group: This component is commonly found in compounds with neurological effects, such as anxiolytics and muscle relaxants.

Synthesis Methodologies

While specific synthesis details for 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone are not available, similar compounds are typically synthesized through multi-step reactions involving:

  • Nucleophilic Substitution: This method is often used to attach the pyrimidin-2-yloxy group to the pyrrolidine ring.

  • Condensation Reactions: These reactions can be employed to form the ethanone linkage between the phenyl and pyrrolidine moieties.

Biological Activity

Compounds with similar structures have shown a range of biological activities, including:

  • Antimicrobial Activity: Pyrimidine derivatives are known for their potential as antimicrobial agents .

  • Antioxidant Properties: The presence of a 3,4-dimethoxyphenyl group may contribute to antioxidant activity.

Spectroscopic Analysis

For compounds like 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, spectroscopic methods such as NMR, IR, and mass spectrometry are crucial for structural elucidation. These techniques help in identifying functional groups and confirming the molecular structure.

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